molecular formula C15H15ClN2O3 B11953508 N-(5-chloro-2,4-dimethoxyphenyl)-N'-phenylurea CAS No. 218134-97-5

N-(5-chloro-2,4-dimethoxyphenyl)-N'-phenylurea

Cat. No.: B11953508
CAS No.: 218134-97-5
M. Wt: 306.74 g/mol
InChI Key: ACEKLCBKUUCUCA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenylurea group attached to a 5-chloro-2,4-dimethoxyphenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-N'-phenylurea is an organic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O3. The compound features a chloro group and two methoxy groups on the aromatic ring, which contribute to its unique chemical properties and biological activities. Its synthesis typically involves the reaction of 5-chloro-2,4-dimethoxyphenyl isocyanate with phenylamine, utilizing solvents like dichloromethane or dimethylformamide to enhance yield and purity.

Research indicates that derivatives of this compound, particularly PNU-120596, act as positive allosteric modulators of alpha-7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are implicated in various neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. By enhancing the response of α7 nAChRs to acetylcholine, this compound may offer therapeutic benefits related to cognitive enhancement and neuroprotection .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description
Cognitive Enhancement Modulates α7 nAChRs, potentially improving cognitive functions.
Neuroprotection May protect against neurodegenerative diseases through receptor modulation.
Antiviral Properties Similar compounds have shown efficacy against viruses like HSV-1.
Cytotoxicity Preliminary studies suggest potential anti-cancer activity against various cell lines.

Case Studies and Research Findings

  • Cognitive Function Studies : In vitro studies using substituted cysteine accessibility techniques have demonstrated that this compound induces conformational changes in α7 nAChRs that enhance their activation by acetylcholine. This suggests that the compound binds at sites distinct from traditional agonist-binding sites.
  • Antiviral Research : Compounds structurally similar to this compound have been investigated for their antiviral properties. For instance, derivatives have shown promise in inhibiting herpes simplex virus type 1 (HSV-1) replication.
  • Anticancer Activity : A study assessed the cytotoxic effects of various derivatives against a panel of cancer cell lines. The findings indicated that certain analogs exhibited significant inhibition of tumor growth in leukemia and renal cancer models .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structure Features Biological Activity Unique Properties
PNU-120596Methylisoxazole moietyPositive allosteric modulator of α7 nAChRsEnhanced cognitive effects in preclinical studies
N-(4-methylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)ureaSimilar urea structurePotential neuroprotective effectsDifferent substituents may affect receptor selectivity
N-(5-bromo-2,4-dimethoxyphenyl)-N'-phenylureaBromine instead of chlorineAntiviral activity against HSV-1Variations in halogen influence biological activity

Properties

CAS No.

218134-97-5

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-phenylurea

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-9-14(21-2)12(8-11(13)16)18-15(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

ACEKLCBKUUCUCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2)Cl)OC

Origin of Product

United States

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